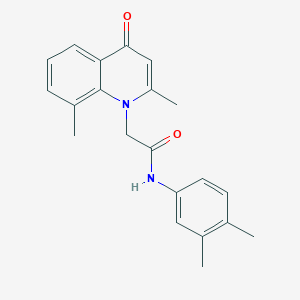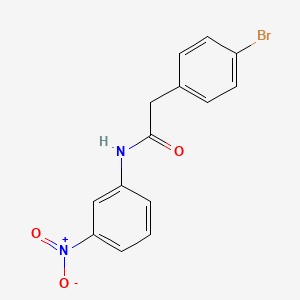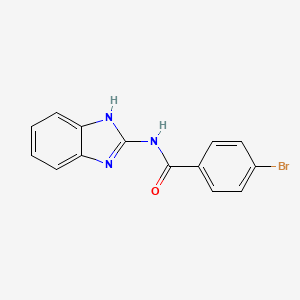
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological experiments.
Mécanisme D'action
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. This compound has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential side effects.
Méthodes De Synthèse
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide can be synthesized through multiple methods, including the reaction of 2,4-pentanedione with 4-methyl-2-aminophenol, followed by the reaction of the resulting product with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2,8-dimethyl-4-oxo-1(4H)-quinolinecarboxylic acid with 3,4-dimethylaniline in the presence of thionyl chloride.
Applications De Recherche Scientifique
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-9-17(10-15(13)3)22-20(25)12-23-16(4)11-19(24)18-7-5-6-14(2)21(18)23/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWJYDRESZILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)

![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)

![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)
![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)